molecular formula C5H5N5 B1665523 Adenine CAS No. 73-24-5

Adenine

Cat. No.: B1665523
CAS No.: 73-24-5
M. Wt: 135.13 g/mol
InChI Key: GFFGJBXGBJISGV-UHFFFAOYSA-N
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Description

Adenine is an organic compound that belongs to the purine family. It is a crucial component of nucleic acids, which govern the hereditary characteristics of all cells. This compound is found in both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), where it pairs with thymine in DNA and uracil in RNA. It is also a part of many biologically important molecules, including adenosine triphosphate (ATP), nicotinamide this compound dinucleotide (NAD), and flavin this compound dinucleotide (FAD), which play vital roles in cellular metabolism and energy transfer .

Mechanism of Action

Target of Action

Adenine is a purine base that forms a fundamental unit of this compound nucleotides . It primarily targets A1R, A2aR, and A3R receptors . It also forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . These this compound derivatives perform important functions in cellular metabolism .

Mode of Action

This compound forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart . Conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .

Biochemical Pathways

This compound is involved in purine metabolism, which involves the formation of this compound and guanine . Both this compound and guanine are derived from the nucleotide inosine monophosphate (IMP), which is synthesized from a pre-existing ribose phosphate through a complex pathway using atoms from the amino acids glycine, glutamine, and aspartic acid, as well as the coenzyme tetrahydrofolate .

Pharmacokinetics

It is known that this compound combines with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding amp, adp, and atp . These this compound derivatives perform important functions in cellular metabolism .

Result of Action

This compound is one of the two purine nucleobases used in forming nucleotides of the nucleic acids. In DNA, this compound binds to thymine via two hydrogen bonds to assist in stabilizing the nucleic acid structures . In RNA, which is used for protein synthesis, this compound binds to uracil .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in isolated conditions, i.e., in an inert gas matrix and in the gas phase, mainly the 9H-adenine tautomer is found

Biochemical Analysis

Biochemical Properties

Adenine plays a crucial role in biochemical reactions. It is a key component of adenosine triphosphate (ATP), a molecule that stores and transfers energy within cells . This compound also forms part of the structures of the cofactors nicotinamide this compound dinucleotide (NAD), flavin this compound dinucleotide (FAD), and Coenzyme A . These interactions involve hydrogen bonds, which help stabilize the nucleic acid structures .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. As a component of ATP, it is involved in energy transfer within cells . It also influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the formation of DNA and RNA, this compound binds to Thymine and Uracil, respectively .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, this compound has been identified as a key marker of kidney fibrosis for diabetic kidney disease using both untargeted and targeted bulk and spatial metabolomics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, chronic kidney disease induced by this compound is a suitable model of growth retardation in uremia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors in the formation of ATP, NAD, FAD, and Coenzyme A .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of larger molecules like ATP, NAD, FAD, and Coenzyme A .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus as a component of DNA. As part of ATP, NAD, FAD, and Coenzyme A, it can also be found in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenine can be synthesized through various methods. One common synthetic route involves the condensation of formamide under high temperature and pressure. This method yields this compound through a series of intermediate steps, including the formation of formamidine and imidazole derivatives .

Industrial Production Methods: In industrial settings, this compound is often produced via fermentation processes using microorganisms such as Bacillus subtilis. The fermentation process involves the conversion of adenosine to this compound and d-ribose by adding crude enzyme solutions to the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Adenine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

Adenine has a wide range of applications in scientific research:

Comparison with Similar Compounds

This compound’s unique properties and its central role in both genetic material and cellular metabolism underscore its importance in various scientific and industrial applications.

Properties

IUPAC Name

7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFGJBXGBJISGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Record name adenine
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DSSTOX Substance ID

DTXSID6022557
Record name Adenine
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Molecular Weight

135.13 g/mol
Source PubChem
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Physical Description

Solid
Record name Adenine
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL
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Description Aqueous solubility in buffer at pH 7.4
Record name Adenine
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Mechanism of Action

Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions.
Record name Adenine
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CAS No.

73-24-5
Record name Adenine
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Melting Point

360 °C
Record name Adenine
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Record name Adenine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

N6 -Benzoyl-9-(2'-fluoro-b-D-ribofuranosyl) adenine was prepared from 9-β-D-arabinofuranosyladenine in a five-step synthesis using a modification of a procedure reported by Ikehara at al. [Nucleosides and Nucleotides, 2, 373-385 (1983)]. The N6 -benzoyl derivative was obtained in good yield utilizing the method of transient protection with chlorotrimethylsilane. Jones [J. Am. Chem. Soc., 104, 1316 (1982)]. Selective protection of the 3' and 5'-hydroxyl groups of N6 -Benzoyl-9-β-D-arabinofuranosyladenine with tetrahydropyranyl (THP) was accomplished by modification of the literature procedure according to Butke et al. [Nucleic Acid Chemistry, Part 3, p.149, L. B. Townsend and R. S. Tipson, Eds., J. Wiley and Sons, New York, 1986], to yield N6 -Benzoyl-9-[3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl]adenine in good yield. Treatment of N6 -Benzoyl-9-[3',5 -di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl]adenine with trifluoromethanesulfonic anhydride in dichloromethane gave the 2'-triflate derivative N6 -Benzoyl-9-[2'-O-trifluoromethylsulfonyl-3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabinofuranosyl] adenine which was not isolated due to its lability. Displacement of the 2'-triflate group was effected by reaction with tetrabutylammonium fluoride in tetrahydrofuran to obtain a moderate yield of the 2'-fluoro derivative N6 -Benzoyl-9-[2'-fluoro-3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabinofuranosyl]adenine. Deprotection of the THP groups of N6 -Benzoyl-9-[2'-fluoro-3',5'-di-O-tetrahydro-pyran-2-yl)-β-D-arabinofuranosyl]adenine was accomplished by treatment with Dowex-SOW in methanol to yield N6 -benzoyl-9-(2'-deoxy-2'-fluoro-β-D-ribofuranosyl)adeninein moderate yield. The 1H-NMR spectrum was in agreement with the literature values. [Ikehara and Miki, Chem. Pharm. Bull., 26, 2449 (1978)]. Standard methodologies were employed to obtain the 5'-dimethoxytrityl-3'-phosphoramidite intermediates N6 -Benzoyl-9-[2'-fluoro-5'-O-(4,4'-dimethoxytrityl)-β-D-ribofuranosyl]adenine and N6 -Benzoyl-[2'-deoxy-2'-fluoro -5'-O-(4,4'-dimethoxytrityl)]adenosine-3'-O-(N,N-diisopropyl-β-cyanoethylphosphoramidite. [Ogilyie, Can J. Chem., 67, 831-839 (1989)].
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Nucleic Acid
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Synthesis routes and methods II

Procedure details

DAMN (0.727 g; 0.1 mole), N-dichloromethylformamidinium chloride (0.12 g; 0.01 mole) and ammonium acetate (0.51 g; 0.01 mole) were charged to a 3 oz. Aerosol Compatibility Tube (Fischer and Porter Co.) at room temperature. An ammoniacal formamide solution consisting of 15 ml of formamide and 0.343 g ammonia was then added to the tube. The reaction was run for 2 hours at 100° C. with magnetic stirring. The mixture was cooled to 40° C. and a black solid by-product which formed during the reaction was filtered. HPLC indicated an adenine yield of 41.5%.
Name
N-dichloromethylformamidinium chloride
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0.12 g
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0.51 g
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0.343 g
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Yield
41.5%

Synthesis routes and methods III

Procedure details

N6 -Benzoyl-9-(2'-fluoro-b-D-ribofuranosyl)adenine was prepared from 9-b-D-arabinofuranosyladenine in a five-step synthesis using a modification of a procedure reported by M. Ikehara at al., Nucleosides and Nucleotides 2:373-385 (1983). Thus, the N6 -benzoyl derivative was obtained in good yield utilizing the method of transient protection with chlorotrimethylsilane. R. A. Jones, J. Am. Chem. Soc. 104:1316 (1982). Selective protection of the 3' and 5'-hydroxyl groups of N6 -Benzoyl-9-β-D-arabinofuranosyladenine with tetrahydro-pyranyl (THP) was accomplished by modification of a literature procedure G. Butke, et al., in Nucleic Acid Chemistry, Part 3:149-152, Townsend, L. B. and Tipson, R. S. eds., (J. Wiley and Sons, New York 1986) to yield N6 -Benzoyl-9-[3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl] adenine in good yield. Treatment of N6 -Benzoyl-9-[3', 5'-di-O-tetrahydro-pyran-2-yl)-β-D-arabinofuranosyl] adenine with trifluoromethanesulfonic anhydride in dichloromethane gave the 2'-tri-flate derivative N6 -Benzoyl-9-[2'-O-trifluoromethylsulfonyl-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl] adenine which was not isolated due to its liability. Displacement of the 2'-triflate group was effected by reaction with tetra-butylammonium fluoride in tetrahydrofuran to obtain a moderate yield of the 2'-fluoro derivative N6 -Benzoyl-9-[2'- fluoro-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl]-adenine. Deprotection of the THP groups of N6 -Benzoyl-9-[2'-fluoro-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl] adenine was accomplished by treatment with Dowex-50W in methanol to yield N6 -benzoyl-9-(2'-deoxy-2'-fluoro-β-D-ribofuranosyl)adenine in moderate yield. The 1H-NMR spectrum of 6 was in agreement with the literature values. M. Ikehara and H. Miki, Chem. Pharm. Bull. 26: 2449-2453 (1978). Standard methodologies were employed to obtain the 5'-dimeth-oxytrityl-3'-phosphoramidite intermediates N6 -Benzoyl-9-[2'-fluoro-5'-O-(4,4'-dimethoxytrityl)-β-D-ribofuranosyl] adenine and N6 -Benzoyl-[2'-deoxy-2'-fluoro-5'-O-(4,4'-dimethoxytrityl)] adenosine-3'-O-(N,N-diisopropyl-β-cyanoethylphosphoramidite. K. K. Ogilvie, Can J. Chem. 67:831-839 (1989).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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